5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group The compound also contains a thiophene ring, which is a sulfur-containing heterocycle, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of furan-2-carboxylic acid to introduce the bromine atom at the 5-position. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine. The thiophene ring can be introduced via a coupling reaction, and the hydroxyethyl group is added through a hydroxylation step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,2’-bithiophene: Another brominated thiophene derivative with applications in organic electronics.
5-bromo-2-hydroxyacetophenone: A brominated phenol derivative used in various chemical syntheses.
Uniqueness
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is unique due to its combination of a furan ring, a thiophene ring, and a hydroxyethyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-10-4-3-8(16-10)11(15)13-6-7(14)9-2-1-5-17-9/h1-5,7,14H,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKRBYSNYVMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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